Wilfornine
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Overview
Description
Preparation Methods
Wilfornine A is primarily isolated from natural sources, specifically from the plant Tripterygium wilfordii . The extraction process involves the use of supercritical fluid chromatography coupled with mass spectrometry to separate and identify the compound . This method is advantageous due to its high degree of orthogonality and significant peak capacity, which aids in the efficient separation of sesquiterpene alkaloid isomers .
Chemical Reactions Analysis
Wilfornine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound A .
Scientific Research Applications
Wilfornine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids. In biology and medicine, this compound A is investigated for its anti-tumor and immunosuppressive properties . It has shown potential as a drug for autoimmune diseases, nephrotic syndrome, and even in marine organisms . Additionally, this compound A is used in the fields of pharmaceuticals, cosmetics, and health products due to its diverse biological activities .
Mechanism of Action
The mechanism of action of Wilfornine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of specific enzymes and receptors involved in immune responses and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect calcium receptors and other cellular components .
Comparison with Similar Compounds
Wilfornine A is structurally similar to other sesquiterpene alkaloids such as Wilforine, Alatamine, and Wilfordine . These compounds share a similar core structure but differ in their functional groups and substructures. For example, Wilforine has a molecular formula of C43H49NO18, while this compound A has a molecular formula of C45H51NO20 . These structural differences result in variations in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
CAS No. |
112899-84-0 |
---|---|
Molecular Formula |
C42H48N2O18 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C42H48N2O18/c1-20-14-15-27-26(12-11-17-43-27)37(51)55-18-39(7)29-30(56-22(3)46)34(58-24(5)48)41(19-54-21(2)45)35(59-25(6)49)31(60-38(52)28-13-9-10-16-44-28)33(61-36(20)50)40(8,53)42(41,62-39)32(29)57-23(4)47/h9-13,16-17,20,29-35,53H,14-15,18-19H2,1-8H3 |
InChI Key |
QPVNFZWUTRCXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=N6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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